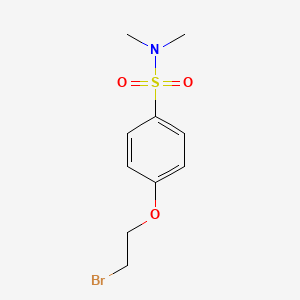

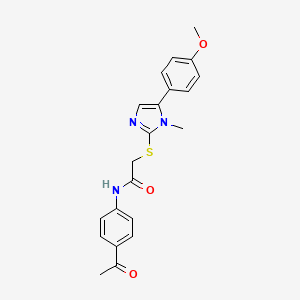

![molecular formula C17H17N5O3 B2391318 Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate CAS No. 2034255-59-7](/img/structure/B2391318.png)

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The [1,2,4]triazolo[1,5-a]pyrimidine core is present in a variety of important structures in medicinal chemistry, such as antiviral, antimicrobial, and anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and MS .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine core can undergo various chemical reactions, including the Dimroth rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be determined using various analytical techniques. For example, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Synthesis and Characterization

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate belongs to a class of compounds that have been extensively studied for their synthesis and potential applications in various fields. This compound is related to triazolopyrimidinone derivatives, which have been synthesized and characterized through different methods to explore their chemical properties and applications.

One such method involves the use of Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for preparing substituted pyrimidinones and other heterocyclic systems, demonstrating the versatility of these compounds in chemical synthesis (Toplak et al., 1999). Furthermore, novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized, characterized by X-ray single crystal diffraction, and evaluated for their antibacterial activity, highlighting the potential of these compounds in medicinal chemistry (Lahmidi et al., 2019).

Additionally, new thiazolopyrimidines and their derivatives have been prepared as potential antimicrobial and antitumor agents, indicating the broad spectrum of biological activities these compounds may exhibit (Said et al., 2004).

Application in Drug Synthesis

The research on these compounds extends to their application in drug synthesis, where their structural motifs are utilized to develop new therapeutic agents. For instance, spectral, DFT/B3LYP, and molecular docking analyses have been conducted on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, illustrating the integration of computational and experimental methods to explore the drug-like properties of these compounds (Sert et al., 2020).

Antiparasital Activity

Moreover, the antiparasital activity of novel 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes against Trypanosoma cruzi has been investigated, providing insights into the potential use of these compounds in addressing parasitic infections (Caballero et al., 2011).

Mechanism of Action

Target of Action

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is a novel compound that primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to growth inhibition of various cell lines . The compound’s mode of action is selective, targeting tumor cells without affecting normal cells .

Biochemical Pathways

This compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . The downstream effects include apoptosis induction within cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of this compound’s action is the inhibition of cell growth and induction of apoptosis . It shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate, like other triazolopyrimidines, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to the presence of two carbon and three nitrogen atoms in the triazole ring, which allows it to readily bind with biomolecules

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines . For instance, some triazolopyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds inhibit the growth of these cell lines, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

methyl 4-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-25-16(24)14-6-4-13(5-7-14)15(23)18-8-2-3-12-9-19-17-20-11-21-22(17)10-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSHNYBHPKUBIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(3-chlorobenzyl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391238.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one](/img/structure/B2391247.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2391253.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone](/img/structure/B2391256.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2391258.png)